A Technical Guide to the Chemical Properties and Applications of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
A Technical Guide to the Chemical Properties and Applications of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Abstract
This technical guide provides a comprehensive overview of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, a key chemical intermediate in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, spectral characteristics, and established synthesis methodologies. The document is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective application. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols. This guide consolidates available data on its structure, reactivity, safety, and its role as a valuable building block, particularly leveraging the advantageous properties of its morpholine scaffold.
Introduction to 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS No. 86-16-8) is a substituted aromatic nitro compound that serves as a versatile building block in organic synthesis.[1][2] Its structure is characterized by a 1,4-disubstituted benzene ring bearing two ethoxy groups, a nitro group, and a morpholine moiety. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3][4]
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making the compound a valuable precursor for further functionalization. Its primary application lies in its use as an intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[5][6] This guide aims to provide a detailed examination of its chemical and physical identity to facilitate its use in a research and development setting.
Physicochemical Properties
The identity and physical characteristics of a compound are foundational to its application in any experimental context. The key identifiers and properties of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine are summarized below.
Chemical Structure and Identifiers
The compound's structure features a morpholine ring attached to a di-ethoxy-substituted nitrophenyl group.
Caption: Chemical structure of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2,5-diethoxy-4-nitrophenyl)morpholine | [2][7] |
| CAS Number | 86-16-8 | [1][2][7] |
| Molecular Formula | C₁₄H₂₀N₂O₅ | [2][7] |
| Molecular Weight | 296.32 g/mol | [7][8] |
| InChI Key | KNHGNICBXADRMC-UHFFFAOYSA-N | [1][7] |
| Canonical SMILES | CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[O-] |[7][8] |
Physical and Computed Properties
Table 2: Physical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Physical State | White crystals | [1] |
| Melting Point | 137-141 °C | [1][9] |
| Boiling Point | 475.6 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.206 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| LogP (Octanol/Water) | 2.817 (Predicted) | [1] |
| Polar Surface Area | 76.75 Ų |[1] |
Spectral Data and Characterization
Structural confirmation and purity assessment are critical for the reliable use of any chemical compound. This is achieved through a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two diastereotopic sets of protons on the morpholine ring, and the characteristic triplet and quartet for the two ethoxy groups. Data for this compound are available in spectral databases.[7]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, the molecular ion peak would be observed at an m/z of approximately 296.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. LC-MS analysis has identified a precursor ion ([M+H]⁺) at an m/z of 297.1445.[7]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups. Expected characteristic peaks include strong absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretches for the ether and morpholine groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.
Caption: A typical workflow for the characterization and validation of the synthesized compound.
Synthesis and Reactivity
The most common and logical route for the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Causality of the Reaction : The SNAr mechanism is highly effective here due to the electronic properties of the starting materials. The nitro group on the phenyl ring is a potent electron-withdrawing group, which activates the ring towards attack by nucleophiles. It does this by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. Morpholine acts as the nucleophile, with the lone pair on its nitrogen atom attacking the carbon atom bearing a suitable leaving group (e.g., a halide like Cl or F) on the aromatic ring.
Caption: General reaction scheme for the synthesis via Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis and Verification
This protocol describes a self-validating procedure for the laboratory-scale synthesis and confirmation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine.
Principle : This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,5-diethoxy-4-nitrobenzene and morpholine, facilitated by a non-nucleophilic base in a polar aprotic solvent. The protocol is considered self-validating because it concludes with characterization steps to confirm the identity and purity of the final product.
Materials :
-
1-Chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol Steps :
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Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition : Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add morpholine (1.2 eq) to the stirring mixture. The excess morpholine ensures the reaction goes to completion, while the K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the equilibrium forward.
-
Reaction Execution : Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to provide sufficient activation energy for the SNAr reaction to proceed at a practical rate.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes:ethyl acetate. The reaction is complete upon the disappearance of the limiting starting material (1-chloro-2,5-diethoxy-4-nitrobenzene).
-
Workup : Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts (K₂CO₃ and KCl).
-
Extraction : Extract the aqueous layer three times with ethyl acetate. The organic product is significantly more soluble in ethyl acetate than in water. Combine the organic layers.
-
Washing : Wash the combined organic layers with deionized water, followed by brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water). This step removes remaining impurities, yielding the product as a crystalline solid.
-
Validation : Dry the purified product under vacuum. Confirm its identity and purity by obtaining ¹H NMR and mass spectra, and by measuring its melting point. The results should align with the data presented in Sections 2 and 3.[1][7][9]
Applications in Research and Drug Development
While 4-(2,5-Diethoxy-4-nitrophenyl)morpholine is not typically an end-product, it is a highly valuable intermediate for several reasons:
-
Scaffold for Medicinal Chemistry : As a derivative of morpholine, it serves as a starting point for synthesizing compounds with improved pharmacological properties.[3] The morpholine ring can form hydrogen bonds and provides metabolic stability.
-
Chemical Handle for Derivatization : The nitro group is a versatile functional group. It can be readily reduced to an aniline (-NH₂). This resulting amine is a key nucleophile that can be used in a wide array of subsequent reactions, such as amide bond formations, reductive aminations, or palladium-catalyzed cross-coupling reactions, to build molecular complexity.
-
Building Block for Bioactive Molecules : Related nitrophenyl-morpholine structures have been investigated as intermediates in the synthesis of compounds with potential biological activities, including anticancer properties.[5][10]
Safety and Handling
Based on aggregated GHS data, 4-(2,5-Diethoxy-4-nitrophenyl)morpholine is classified as an irritant.[7] Proper laboratory safety protocols must be strictly followed.
Table 3: GHS Hazard Information
| Classification | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Recommended Precautions :
-
Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and ANSI-approved safety glasses or goggles.[12][13]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation : Move the person to fresh air. Seek medical attention if respiratory symptoms occur.[7]
-
Conclusion
4-(2,5-Diethoxy-4-nitrophenyl)morpholine is a well-defined chemical compound with established physicochemical and spectral properties. Its primary value lies in its role as a versatile synthetic intermediate, particularly for applications in medicinal chemistry and drug discovery. The presence of the advantageous morpholine scaffold and the synthetically malleable nitro group makes it a powerful building block for constructing more complex and potentially bioactive molecules. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its use in a research setting, underscored by stringent safety and handling procedures.
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